molecular formula C19H14FN3O4 B2612252 N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-97-4

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2612252
CAS No.: 900009-97-4
M. Wt: 367.336
InChI Key: GXPVFXFCEHNKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical compound for research use only. This dihydropyridine derivative belongs to a class of compounds demonstrating significant research potential in medicinal chemistry and drug discovery. Compounds featuring the 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide scaffold have shown relevance in studying inflammatory pathways and kinase inhibition mechanisms . Research on structurally similar 6-oxo-1,6-dihydropyridine and dihydropyridazine carboxamide analogues has revealed their potential as inhibitors of key signaling pathways, including JNK2, which plays a critical role in regulating NF-κB and MAPK pathways in inflammatory conditions . These characteristics make such compounds valuable tools for investigating novel approaches to complex conditions. As a research chemical, this compound requires proper handling and storage. This product is strictly for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this material.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPVFXFCEHNKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(3-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H14FN3O4C_{19}H_{14}FN_{3}O_{4} with a molecular weight of 367.3 g/mol. The structure features a six-membered pyridine ring with a carbonyl group at position 6 and a carboxamide group at position 3, along with a 3-fluorophenyl and a 3-nitrobenzyl group attached to the nitrogen atom at position 1.

Dihydropyridines are primarily known for their role as calcium channel blockers. However, the specific mechanisms of action for this compound have not been fully elucidated. Preliminary studies suggest that it may interact with various molecular targets, potentially modulating enzyme activities or receptor functions involved in disease pathways.

Antimicrobial Activity

Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that certain derivatives showed potent inhibitory effects against various pathogens. For instance, derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have also highlighted the potential anticancer properties of dihydropyridine derivatives. One case study involving a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests that this compound may possess similar anticancer efficacy.

Case Studies

Case Study 1: Antimicrobial Evaluation

In an evaluation of several pyrazole derivatives, researchers found that compounds structurally related to this compound showed significant antimicrobial activity. The study reported that these derivatives could inhibit biofilm formation by pathogenic bacteria and demonstrated low cytotoxicity with IC50 values greater than 60 µM .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer potential of similar dihydropyridine derivatives. The research indicated that one compound caused significant tumor regression in xenograft models, leading to its advancement into phase I clinical trials due to favorable pharmacokinetic profiles . This highlights the therapeutic promise of this chemical class.

Data Tables

PropertyValue
Molecular FormulaC19H14FN3O4
Molecular Weight367.3 g/mol
Potential ActivitiesAntimicrobial, Anticancer
MIC (against S. aureus)~0.22 µg/mL
IC50 (cytotoxicity)>60 µM

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